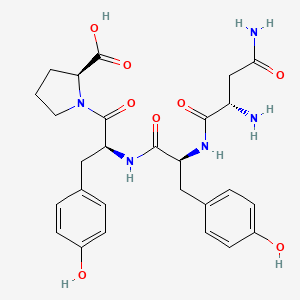
ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate is an organic compound that belongs to the class of iodoalkenes. This compound is characterized by the presence of an iodine atom, a methoxymethoxy group, and an ethyl ester group attached to a hexenoate backbone. The stereochemistry of the compound is specified by the (5R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate hexenoate precursor.
Methoxymethoxylation: The methoxymethoxy group is introduced via a reaction with methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine (TEA).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: Reduction of the double bond or the ester group can yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the methoxymethoxy group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity. The compound can also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hexenoate: Lacks the iodine and methoxymethoxy groups, making it less reactive in certain substitution reactions.
Ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate: Contains a phenyl group instead of an iodine atom, leading to different chemical properties and reactivity.
Uniqueness
Ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate is unique due to the presence of the iodine atom and the methoxymethoxy group, which confer distinct reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with biological targets in specific ways.
Properties
CAS No. |
566927-34-2 |
|---|---|
Molecular Formula |
C10H17IO4 |
Molecular Weight |
328.14 g/mol |
IUPAC Name |
ethyl (5R)-2-iodo-5-(methoxymethoxy)hex-2-enoate |
InChI |
InChI=1S/C10H17IO4/c1-4-14-10(12)9(11)6-5-8(2)15-7-13-3/h6,8H,4-5,7H2,1-3H3/t8-/m1/s1 |
InChI Key |
GATMFQTWPHKCTF-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C(=CC[C@@H](C)OCOC)I |
Canonical SMILES |
CCOC(=O)C(=CCC(C)OCOC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



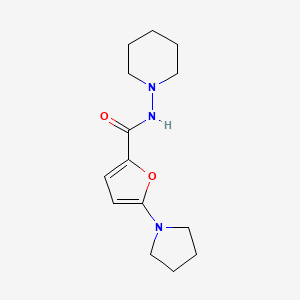
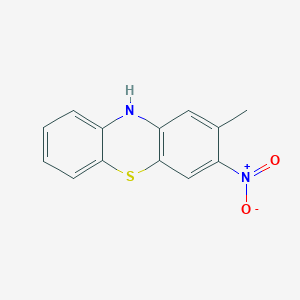
![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)

![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)

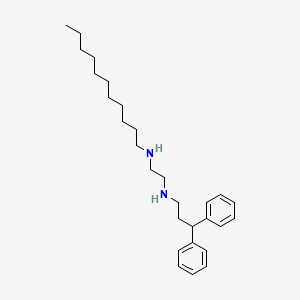
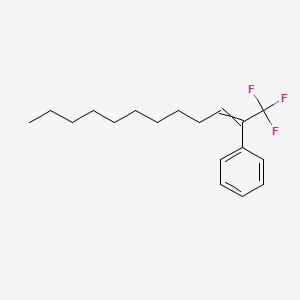
![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)
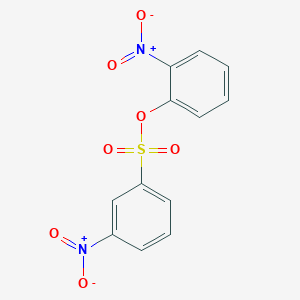
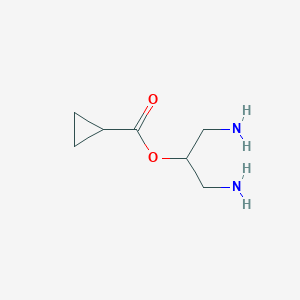
![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
